molecular formula C21H20N2O3 B5043297 ethyl 6-amino-5-cyano-2-ethyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-ethyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate

Cat. No.: B5043297
M. Wt: 348.4 g/mol
InChI Key: DNPGRIAWBOLCPK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-ethyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction yields the desired pyran derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-ethyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-ethyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-2-ethyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-ethyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-3-17-19(21(24)25-4-2)18(16(12-22)20(23)26-17)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,18H,3-4,23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPGRIAWBOLCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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